molecular formula C26H27N3O4 B2694292 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea CAS No. 894018-28-1

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea

Cat. No.: B2694292
CAS No.: 894018-28-1
M. Wt: 445.519
InChI Key: OILALTORVXMXDY-UHFFFAOYSA-N
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Description

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea is a synthetic urea derivative characterized by a benzyl group, a substituted pyrrolidinone ring, and a 3,4-dimethoxyphenyl moiety. The compound’s structure integrates multiple pharmacophoric elements:

  • Benzyl and phenyl groups: Enhance lipophilicity and influence steric bulk.
  • 3,4-Dimethoxyphenyl substituent: May modulate electronic properties and metabolic stability.

While direct studies on this compound are sparse in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions .

Properties

IUPAC Name

1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-32-23-14-13-22(16-24(23)33-2)28-18-20(15-25(28)30)27-26(31)29(21-11-7-4-8-12-21)17-19-9-5-3-6-10-19/h3-14,16,20H,15,17-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILALTORVXMXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea involves several steps, typically starting with the preparation of the pyrrolidinyl core. One common method involves the reaction of benzylamine with 3,4-dimethoxybenzaldehyde to form an intermediate, which is then cyclized to produce the pyrrolidinyl ring.

Chemical Reactions Analysis

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that retain the core structure of the original compound .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

  • HCT116 (Colon Cancer) : IC50 values around 0.3 µM.
  • MCF-7 (Breast Cancer) : IC50 values approximately 2.5 µM.
  • A549 (Lung Cancer) : IC50 values up to 5.16 µM.

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties against a range of pathogens, indicating potential applications in treating infections . The specific mechanisms may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Utilizing methods such as Friedel-Crafts acylation for the dimethoxyphenyl group and nucleophilic substitution for the benzyl group.
  • Formation of Urea Linkage : Finalizing the structure through reactions involving isocyanates or carbamates.

Optimizing these synthetic routes is crucial for enhancing yield and purity, which are essential for further research applications .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of the compound on various cancer cell lines using MTT assays. The results demonstrated significant inhibition of cell growth, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results, indicating its potential use as an antimicrobial agent .

Application AreaObserved EffectsReference
AnticancerSignificant antiproliferative effects
AntimicrobialEffective against various pathogens

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analog 1: 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea (CAS 19985-26-3)

Key Structural Differences :

  • Substituents : Lacks the 3,4-dimethoxyphenyl and 5-oxo groups on the pyrrolidine ring.
  • Urea Symmetry : Features two phenyl groups on the urea nitrogen, unlike the benzyl-phenyl asymmetry in the target compound.

Implications :

  • The absence of methoxy groups likely reduces polarity and metabolic oxidation susceptibility compared to the target compound.
  • The diphenylurea configuration may enhance π-π stacking but reduce directional binding specificity .

Structural Analog 2: 3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS 32022-55-2)

Key Structural Differences :

  • Side Chain: Contains a dimethylamino-propyl chain instead of the benzyl-pyrrolidinone system.
  • Simpler Urea Core : Only one phenyl group attached to urea.

Implications :

  • Limited steric bulk compared to the target compound may reduce binding affinity in hydrophobic pockets .

Lignin Model Compounds with 3,4-Dimethoxyphenyl Groups

Example: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol () Key Structural Differences:

  • Backbone: Ethanol linker instead of a urea-pyrrolidinone system.
  • Functional Groups : Contains β-O-4 ether bonds, absent in the target compound.

Implications :

  • The 3,4-dimethoxyphenyl group in lignin models undergoes oxidative cleavage under alkaline conditions, suggesting that the target compound’s dimethoxy substituents may also confer reactivity in specific environments .

Data Table: Comparative Analysis

Property Target Compound 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea 3-[3-(Dimethylamino)propyl]-1-phenylurea
Molecular Formula Not explicitly provided Likely C24H25N3O C12H19N3O
Key Functional Groups Benzyl, phenylurea, 3,4-dimethoxyphenyl, pyrrolidinone Benzyl, diphenylurea, pyrrolidine Dimethylamino-propyl, phenylurea
Polarity Moderate (methoxy groups enhance polarity) Low (no polar substituents) Moderate (dimethylamino group)
Potential Reactivity Oxidative demethylation (methoxy groups) Stable under neutral conditions Base-sensitive (tertiary amine)
Structural Rigidity High (pyrrolidinone lactam) Moderate (pyrrolidine ring) Low (flexible propyl chain)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s complexity (e.g., methoxy and pyrrolidinone groups) likely requires multi-step synthesis, similar to procedures in , which employ cross-coupling and cyclization reactions .
  • Biochemical Interactions : The 3,4-dimethoxyphenyl moiety, as seen in lignin models, may undergo metabolic transformations, suggesting the need for stability studies .
  • Safety Profile: While the dimethylamino analog () lacks significant hazards, the target compound’s untested toxicology warrants caution in handling .

Biological Activity

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a urea moiety, a pyrrolidine ring, and multiple aromatic groups, which contribute to its biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure

The IUPAC name of the compound is 1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea. Its chemical formula is C26H27N3O4C_{26}H_{27}N_{3}O_{4}, and it has a molecular weight of 445.52 g/mol. The structure features:

  • A benzyl group that enhances lipophilicity.
  • A dimethoxyphenyl group , which may facilitate interactions with biological targets.
  • A pyrrolidine ring , contributing to the compound's conformational flexibility.

The biological activity of 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activities involved in various disease pathways, potentially inhibiting tumor growth or affecting neuronal signaling pathways.

Anticancer Properties

Research has indicated that derivatives of phenylurea compounds exhibit significant anticancer activity. For example, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7:

CompoundCell LineIC50 (µM)
1-Benzyl-3-[...]HeLa0.37
Sorafenib (reference)HeLa7.91

These findings suggest that 1-Benzyl-3-[...] could be explored further as a potential anticancer agent through structural modifications aimed at enhancing potency and selectivity.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound might also exhibit such effects. Further research is needed to elucidate these mechanisms.

Case Studies

Case Study 1: Anticancer Activity
In a recent study, a series of phenylurea derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs to 1-Benzyl-3-[...] exhibited promising anticancer properties, particularly against HeLa cells, where they induced significant apoptotic cell death and inhibited cell proliferation.

Case Study 2: In Silico Studies
In silico docking studies have been employed to predict the binding affinity of 1-Benzyl-3-[...] to various targets, including VEGFR-2, which is implicated in tumor angiogenesis. These studies suggest that the compound could effectively bind to the active site of this receptor, providing a theoretical basis for its anticancer activity.

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea, and how can reaction conditions be optimized?

The synthesis of urea derivatives typically involves coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate urea bond formation. For this compound, the reaction between 3,4-dimethoxyphenyl-substituted pyrrolidinone and benzyl/phenyl isocyanate derivatives under inert conditions (e.g., dry tetrahydrofuran) is a plausible route . Optimization may include:

  • Temperature control : 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for solubility.
  • Computational pre-screening : Use quantum chemical calculations to predict optimal reaction pathways, as demonstrated in ICReDD’s methodology for reaction design .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl, dimethoxyphenyl groups).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₂₇H₂₇N₃O₄).
  • X-ray crystallography : For definitive structural confirmation, as applied to analogous urea derivatives in crystallography studies .
  • HPLC : To assess purity (>95% for pharmacological studies) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Adopt a factorial experimental design to evaluate:

  • Temperature : Test degradation rates at 4°C, 25°C, and 40°C.
  • Humidity : Expose samples to 60% and 75% relative humidity.
  • Light sensitivity : Conduct accelerated photostability tests per ICH guidelines.
    Statistical tools (e.g., ANOVA) can identify significant degradation factors, aligning with methodologies in chemical technology optimization .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Multi-scale modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) for solvation effects .
  • Feedback loops : Use experimental results (e.g., failed coupling reactions) to refine computational parameters, as advocated by ICReDD’s integrated approach .
  • Sensitivity analysis : Identify which computational variables (e.g., solvent dielectric constant) most impact reaction outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

  • Analog synthesis : Modify substituents (e.g., methoxy groups on the phenyl ring, benzyl vs. phenyl groups) and test against target enzymes or receptors.
  • In vitro assays : Use kinase inhibition or receptor-binding assays to quantify activity.
  • Data clustering : Apply machine learning to correlate structural features (e.g., electron-donating groups) with bioactivity trends, leveraging PubChem’s cheminformatics tools .

Q. What methodologies are recommended for studying the compound’s interaction with biological membranes?

  • Liposome-based assays : Measure partitioning coefficients using fluorescence quenching.
  • Molecular dynamics simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict permeability .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to membrane proteins .

Q. How can researchers optimize catalytic systems for large-scale synthesis while maintaining enantiomeric purity?

  • Heterogeneous catalysis : Screen metal-organic frameworks (MOFs) or immobilized enzymes for regioselective urea formation.
  • Process intensification : Use continuous flow reactors to enhance yield and reduce racemization, as employed in industrial-scale syntheses of related compounds .
  • In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor enantiomeric excess .

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